Muramic lactam

Description

Structure

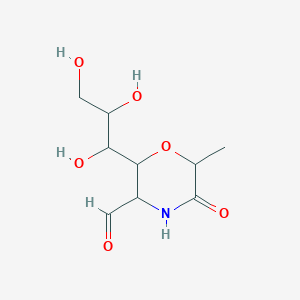

3D Structure

Properties

Molecular Formula |

C9H15NO6 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

6-methyl-5-oxo-2-(1,2,3-trihydroxypropyl)morpholine-3-carbaldehyde |

InChI |

InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15) |

InChI Key |

XZWJVAHCGGCTMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |

Origin of Product |

United States |

Occurrence and Distribution of Muramic Lactam in Bacterial Structures

Localization within Bacterial Spore Peptidoglycan Cortex

Muramic lactam is a hallmark of the spore cortex, a specialized peptidoglycan layer situated between the inner and outer membranes of the developing spore. nih.gov This modification is largely absent from the peptidoglycan of vegetative bacterial cells, making it a unique feature of the dormant spore state. nih.gov

Highly Regular Spacing of Muramic Lactam Residues within Glycan Strands

The distribution of muramic lactam residues along the glycan strands of the spore cortex is not random. Instead, they exhibit a highly regular spacing, typically alternating with N-acetylmuramic acid (NAM) residues that retain their peptide side chains. nih.gov This ordered arrangement is thought to contribute to the specific structural properties of the spore cortex.

Comparative Analysis of Muramic Lactam Levels Across Bacterial Species (e.g., Clostridioides difficile vs. Bacillus subtilis)

While muramic lactam is a conserved feature of bacterial spores, its abundance can vary between species. For instance, a comparative analysis of the spore cortex composition between Clostridioides difficile and Bacillus subtilis reveals a notable difference in muramic lactam content. In C. difficile strain 630Δerm, muramic lactams constitute approximately 24% of the muropeptides. nih.govresearchgate.netnih.gov This is significantly lower than the roughly 50% reported in B. subtilis. nih.govresearchgate.netnih.gov This variation suggests that while essential, the precise quantity of muramic lactam may be adapted to the specific physiological requirements of different spore-forming bacteria.

Below is an interactive data table summarizing the comparative levels of muramic lactam.

| Bacterial Species | Strain | Muramic Lactam Abundance in Spore Cortex (%) |

| Bacillus subtilis | Wild-type | ~50 |

| Clostridioides difficile | 630Δerm | ~24 |

This table presents approximate values based on available research and may vary between different strains and analytical methods.

Distinction from Vegetative Cell Wall Peptidoglycan and Germ Cell Wall

A key aspect of muramic lactam is its specific localization to the spore cortex. It is not found in the peptidoglycan of actively growing vegetative cells. nih.gov Furthermore, within the spore itself, there is a clear distinction between the cortex and the germ cell wall. The germ cell wall, which lies beneath the cortex and serves as the initial cell wall of the outgrowing spore upon germination, contains a much lower level of muramic lactam compared to the cortex. nih.govasm.org This differential distribution is crucial for the process of germination, as cortex-lytic enzymes specifically recognize and degrade the muramic lactam-rich cortex, leaving the germ cell wall intact to protect the emerging vegetative cell. nih.govresearchgate.netasm.org

Muramic Lactam Biosynthesis Pathways

Enzymatic Cascade in Model Organisms (e.g., Bacillus subtilis)

In the model organism Bacillus subtilis, the biosynthesis of muramic-δ-lactam is primarily accomplished through the coordinated action of two key enzymes: Muramoyl-L-alanine amidase (CwlD) and MurNAc deacetylase (PdaA).

The initial and obligatory step in the biosynthesis of muramic-δ-lactam is the removal of the peptide side chain from the N-acetylmuramic acid (MurNAc) residues within the peptidoglycan structure. This crucial hydrolytic cleavage is catalyzed by the enzyme Muramoyl-L-alanine amidase, encoded by the cwlD gene. nih.govnih.gov CwlD functions as a peptidoglycan hydrolase, specifically breaking the amide bond between the lactyl group of MurNAc and the L-alanine residue of the stem peptide. wikipedia.orgresearchgate.netebi.ac.ukebi.ac.uk

Studies on B. subtilis mutants lacking a functional cwlD gene revealed spores that completely lack muramic-δ-lactam. nih.gov Instead, these mutant spores accumulate MurNAc residues with intact peptide side chains, confirming that the cleavage of this peptide is a prerequisite for lactam formation. nih.govnih.gov The expression of cwlD in Escherichia coli, a bacterium that does not naturally produce muramic-δ-lactam, results in muramoyl-L-alanine amidase activity and the cleavage of peptide side chains from its peptidoglycan. nih.govnih.gov However, this expression alone is insufficient to produce the final muramic-δ-lactam structure, highlighting the need for subsequent enzymatic steps. nih.govnih.govresearchgate.net

Following the action of CwlD, the enzyme MurNAc deacetylase (PdaA) plays a pivotal role in the subsequent modification of the exposed muramic acid residue. PdaA, encoded by the pdaA gene, is a bifunctional enzyme that first catalyzes the deacetylation of the N-acetyl group at the C-2 position of the muramic acid. nih.govnih.gov This deacetylation exposes a free amino group, which is essential for the subsequent cyclization step. nih.gov

The second function of PdaA is to catalyze the intramolecular cyclization, forming the characteristic δ-lactam ring. nih.govacs.org This transamidation reaction involves the ligation of the newly formed primary amine with the carboxyl group of the D-lactyl moiety, resulting in the formation of muramic-δ-lactam. researchgate.net The transamidase activity of PdaA is a unique feature among the carbohydrate esterase 4 (CE4) family of enzymes, to which it belongs. nih.govacs.org While other members of this family are typically limited to deacetylation, PdaA demonstrates the remarkable ability to facilitate both deacetylation and lactam ring formation. nih.govacs.org

The biosynthesis of muramic-δ-lactam relies on the ordered and sequential action of CwlD and PdaA. nih.govnih.gov CwlD must act first to remove the stem peptide, thereby providing PdaA with its substrate. nih.govnih.govacs.org In vivo and in vitro studies have demonstrated that CwlD and PdaA are both necessary and sufficient for the production of muramic-δ-lactam. nih.govnih.gov

Experiments involving the heterologous expression of these enzymes in E. coli have provided compelling evidence for this two-step pathway. nih.gov Expression of cwlD alone leads to the accumulation of peptide-free MurNAc residues, while the expression of pdaA alone does not result in any detectable changes to the peptidoglycan structure. nih.govnih.govacs.org However, the co-expression of both cwlD and pdaA results in the successful formation of muramic-δ-lactam in the E. coli cell wall. nih.govnih.govresearchgate.net This demonstrates that no other B. subtilis-specific proteins are required for this fundamental transformation. nih.govnih.gov

In vitro reconstitution of the muramic-δ-lactam biosynthesis pathway has allowed for the identification of key reaction intermediates. acs.org Following the cleavage of the stem peptide by CwlD, the resulting product is N-acetylmuramic acid (MurNAc) without its peptide side chain. PdaA then acts on this substrate. Time-course analysis of the reaction catalyzed by PdaA has revealed that the deacetylation of MurNAc occurs relatively quickly, leading to the formation of muramic acid (MurN). nih.govacs.org This deacetylated muramic acid, MurN, has been identified as a reaction intermediate that accumulates before being subsequently cyclized to form the final muramic-δ-lactam product. nih.govacs.orgresearchgate.net

Characterization of Specific Cyclase Activity (e.g., SwsB as a Monofunctional Muramic-δ-lactam Cyclase)

While the dual-functionality of PdaA in both deacetylation and cyclization is established in organisms like Bacillus subtilis, other bacteria may employ different enzymatic strategies. Recent research has identified enzymes with a more specialized role in muramic-δ-lactam formation. For instance, SwsB has been characterized as a monofunctional muramic-δ-lactam cyclase. researchgate.net Unlike PdaA, SwsB does not possess deacetylase activity. Instead, it specifically catalyzes the intramolecular condensation of the carboxylate and primary amine of a deacetylated muramic acid substrate to form the lactam ring. researchgate.net This discovery suggests that the biosynthetic pathway for muramic-δ-lactam may have variations across different bacterial species, with some utilizing a single bifunctional enzyme and others employing two distinct enzymes for deacetylation and cyclization. researchgate.net

Cofactor Requirements for Biosynthesis (e.g., Calcium ions for PdaA-catalyzed lactam synthesis)

The catalytic activity of the enzymes involved in muramic-δ-lactam biosynthesis can be dependent on the presence of specific cofactors. For PdaA, which belongs to the CE4 family of enzymes, its deacetylase activity is often metal-dependent. While the specific cofactor requirements for the cyclization step are still under investigation, it has been noted that PdaA-catalyzed transamidation is a novel, zinc-dependent reaction in some contexts. researchgate.net However, other studies on related enzymes like SwsB, the monofunctional muramic-δ-lactam cyclase, have surprisingly shown no requirement for a metal ion cofactor for its cyclase activity. researchgate.net Further research is needed to fully elucidate the specific cofactor requirements for each step of the muramic lactam biosynthesis pathway in different bacterial species.

Data Tables

Table 1: Key Enzymes in Muramic Lactam Biosynthesis

| Enzyme | Gene | Organism Example | Function |

| Muramoyl-L-alanine amidase | cwlD | Bacillus subtilis | Cleaves the stem peptide from N-acetylmuramic acid. nih.govnih.govresearchgate.netebi.ac.ukebi.ac.uknih.govnih.gov |

| MurNAc deacetylase | pdaA | Bacillus subtilis | Catalyzes deacetylation of MurNAc and subsequent cyclization to form the lactam ring. nih.govresearchgate.netebi.ac.ukebi.ac.uknih.govnih.govresearchgate.net |

| Muramic-δ-lactam cyclase | swsB | Not specified | A monofunctional cyclase that forms the lactam ring from a deacetylated substrate. researchgate.net |

Gene Expression and Regulation of Biosynthetic Enzymes during Sporulation

The synthesis of muramic lactam is intricately linked to the process of bacterial sporulation, a developmental program involving the differentiation of a vegetative cell into a dormant, resistant endospore. This process requires a highly regulated cascade of gene expression that is both temporally and spatially controlled between two distinct cellular compartments: the mother cell and the smaller forespore. nih.govucsd.edunih.gov The activation of a series of specialized sigma factors (σ) in each compartment ensures that specific sets of genes are expressed only when and where they are needed. nih.govmdpi.com

The enzymes CwlD and PdaA are central to muramic lactam formation. The spatial and temporal expression of their corresponding genes, cwlD and pdaA, is tightly controlled during sporulation, particularly in the model organism Bacillus subtilis.

The synthesis of the spore cortex, where muramic lactam is a key component, occurs in the space between the inner and outer forespore membranes and is directed by enzymes produced in the mother cell. nih.gov Consequently, the expression of genes involved in cortex modification is expected to occur predominantly in the mother cell.

Research indicates that in B. subtilis, the cwlD gene is transcribed in both the mother cell and the forespore. asm.org Its expression is under the control of different sigma factors in each compartment. In the mother cell, cwlD expression is directed by the sigma factor σE, while in the forespore, it is controlled by σG. asm.org This dual expression is notable, though only the expression in the mother cell is considered essential for its role in cortex biosynthesis.

In Clostridioides difficile, the regulatory pattern shows a slight variation. The cwlD gene is controlled by the mother cell-specific sigma factor σE, while the pdaA gene is under the control of the forespore-specific sigma factor σG. asm.org This compartmentalization underscores the complex intercellular coordination required for proper spore formation.

| Gene | Organism | Primary Expression Compartment | Regulating Sigma Factor(s) |

|---|---|---|---|

| cwlD | Bacillus subtilis | Mother Cell & Forespore | σE (Mother Cell), σG (Forespore) |

| cwlD | Clostridioides difficile | Mother Cell | σE |

| pdaA | Clostridioides difficile | Forespore | σG |

Species-Specific Variations in Biosynthetic Machinery (e.g., PdaA1 and PdaA2 in Clostridioides difficile, regulation by GerS lipoprotein)

While the fundamental pathway for muramic lactam synthesis is conserved, significant species-specific variations exist in the enzymatic machinery and its regulation. A prime example of this is observed in Clostridioides difficile, a pathogenic spore-forming bacterium.

In contrast to B. subtilis, which has a single pdaA gene, C. difficile possesses two orthologs, pdaA1 (CD630_14300) and pdaA2 (CD630_27190), that function as N-deacetylases. nih.govnih.gov Research has shown that PdaA1 is the principal enzyme responsible for muramic lactam synthesis. nih.govnih.gov In a pdaA1 mutant, the level of muramic lactam in the spore cortex plummets to just 0.4% of all muropeptides, compared to 24% in the wild-type strain. nih.govnih.govresearchgate.net A double mutant lacking both pdaA1 and pdaA2 shows a complete absence of muramic lactam, confirming their collective role in the pathway. nih.govnih.govresearchgate.net This highlights a much greater dependence on these modifications for C. difficile physiology, as the pdaA1 mutant also shows defects in sporulation, germination, and heat resistance. nih.govnih.gov

| C. difficile Strain | Muramic Lactam (% of total muropeptides) |

|---|---|

| Wild-Type (630Δerm) | 24% |

| pdaA1 Mutant | 0.4% |

| pdaA1-pdaA2 Double Mutant | 0% |

Furthermore, the regulation of the amidase CwlD in C. difficile presents a stark contrast to that in B. subtilis. In C. difficile, CwlD activity is dependent on its interaction with a specific lipoprotein called GerS. asm.orgnih.govosti.gov GerS is unique to the Peptostreptococcaceae family and is not required for CwlD function in B. subtilis. nih.govvt.edu

Detailed biochemical and structural studies have revealed that GerS functions as an allosteric activator of CwlD. nih.govosti.gov GerS forms a homodimer that binds to two CwlD monomers, creating a hetero-tetrameric complex. nih.govvt.edu This interaction occurs at a site distant from the CwlD active site. nih.govbiorxiv.org The binding of GerS promotes and stabilizes the association of a critical Zn²⁺ cofactor within the CwlD active site, which is essential for its catalytic amidase activity. nih.govosti.gov Without GerS, C. difficile CwlD cannot bind zinc stably and is therefore inactive. nih.govosti.gov This regulatory mechanism, where a lipoprotein partner allosterically activates an amidase by facilitating cofactor binding, is a novel finding in bacterial peptidoglycan metabolism and highlights a key evolutionary divergence in the control of spore formation. nih.gov The reaction of CwlD is significantly accelerated in the presence of GerS. researchgate.netfourwaves.com

Enzymology of Muramic Lactam Formation and Degradation

Catalytic Mechanisms of Biosynthetic Enzymes

The formation of muramic lactam from N-acetylmuramic acid (MurNAc) residues in the spore cortex peptidoglycan is a multi-step process. In the model organism Bacillus subtilis, this conversion requires at least two key enzymes, CwlD and PdaA, with an additional enzyme, SwsB, playing a crucial role. acs.org

The enzyme PdaA is a crucial component in the biosynthesis of muramic lactam, exhibiting a unique transamidase activity. acs.orgnih.gov This activity encompasses two distinct catalytic functions: the deacetylation of N-acetylmuramic acid (MurNAc) and the subsequent cyclization of the resulting muramic acid (MurN) intermediate to form the muramic-δ-lactam structure. acs.orgnih.gov

The process is initiated after the action of the L-alanine amidase CwlD, which cleaves the stem peptide from MurNAc residues. acs.orgbiorxiv.org PdaA then catalyzes the hydrolysis of the acetyl group from MurNAc. biorxiv.org Following deacetylation, PdaA facilitates an intramolecular condensation reaction, which involves the direct ligation of the carboxylic acid group with the primary amine on the muramic acid residue, resulting in the formation of the characteristic lactam ring. acs.orgnih.gov In vitro reconstitution studies have demonstrated that CwlD and PdaA are together sufficient for the formation of muramic-δ-lactam. acs.orgnih.gov Kinetic analyses of PdaA from both Bacillus subtilis and Clostridioides difficile have shown that the deacetylation step occurs relatively rapidly, followed by a more gradual accumulation of muramic-δ-lactam, confirming that MurN is a reaction intermediate. acs.org

Recent research has identified SwsB as another key enzyme in muramic lactam biosynthesis, functioning as a monofunctional muramic-δ-lactam cyclase. biorxiv.org Unlike PdaA, which has dual deacetylase and cyclase activity, SwsB appears to catalyze only the cyclization step, directly converting muramic acid (MurN) into muramic-δ-lactam. biorxiv.org

This activity is particularly noteworthy as it involves the formation of an amide bond directly from a carboxylic acid and a primary amine, a reaction that typically requires chemical energy input, such as ATP. biorxiv.org SwsB, however, accomplishes this condensation without any apparent requirement for such energy sources. It is theorized that SwsB's role may be to cyclize any MurN residues that are not processed by PdaA, ensuring a sufficient level of muramic lactam in the outer cortex for proper germination. biorxiv.org The absence of SwsB can lead to insufficient muramic-δ-lactam formation, rendering the cortex indigestible by certain germination enzymes and thereby preventing spore outgrowth. biorxiv.org

Germination-Specific Lytic Enzymes (GSLEs) and Muramic Lactam

During spore germination, the protective cortex layer must be degraded to allow for the rehydration of the spore core and the resumption of metabolic activity. nih.govnih.gov This critical process is carried out by Germination-Specific Lytic Enzymes (GSLEs), which specifically target the cortex peptidoglycan. nih.govnih.gov

The muramic-δ-lactam modification is a key structural feature that distinguishes spore cortex peptidoglycan from the peptidoglycan of vegetative cells. nih.gov This unique structure serves as a crucial molecular recognition motif and a primary determinant of substrate specificity for GSLEs. nih.govresearchgate.netnih.gov Enzymes such as SleB and CwlJ exhibit a specific requirement for muramic lactam in their substrate to carry out hydrolysis. nih.govnih.govresearchgate.net

For instance, the C-terminal catalytic domain of SleB from Bacillus anthracis shows a distinct dependence on cortex containing muramic-δ-lactam for its hydrolytic activity. nih.gov Structural studies of the catalytic domain of SleB have provided insights into the molecular basis for this specificity, suggesting that residues clustered around the substrate-binding pocket are responsible for recognizing the muramic-δ-lactam moiety. nih.gov Similarly, the germination defects observed in spores lacking muramic lactam underscore its role as a major specificity determinant for these lytic enzymes. researchgate.netnih.gov In Clostridium perfringens, the cortex-lytic amidase SleC is also involved in cortex hydrolysis, a process dependent on the specific structure of the cortex. nih.gov The inability of GSLEs to cleave the peptidoglycan of the new germinating cell, which lacks muramic lactam, highlights the importance of this modification in ensuring that lysis is restricted to the cortex. researchgate.net

| Enzyme | Organism | Role in Germination | Dependence on Muramic Lactam |

| SleB | Bacillus species | Lytic transglycosylase, cortex hydrolysis nih.govnih.gov | High; catalytic domain requires muramic lactam for activity nih.govnih.gov |

| CwlJ | Bacillus species | Cortex hydrolysis, partially redundant with SleB nih.govpsu.edu | High; required for degradation of muramic lactam-containing cortex biorxiv.orgresearchgate.net |

| SleC | Clostridium perfringens | Spore cortex lytic amidase nih.gov | Implied; involved in hydrolysis of the specifically modified cortex nih.gov |

GSLEs employ different hydrolytic activities to break down the cortex. SleB, for example, functions as a lytic transglycosylase. nih.govnih.gov Instead of using water to hydrolyze the glycosidic bond between MurNAc and N-acetylglucosamine (GlcNAc), it catalyzes an intramolecular reaction that results in the formation of a 1,6-anhydroMurNAc residue at the new chain terminus. nih.gov This action depolymerizes the long glycan strands of the cortex. nih.gov

Other GSLEs, like CwlJ, also contribute significantly to cortex hydrolysis, and their function is often redundant with SleB. nih.govnih.gov The concerted action of these enzymes ensures the efficient breakdown of the cortex. nih.gov For example, in B. anthracis, while single mutants of sleB or cwlJ1 show delays in cortex degradation, a double mutant exhibits a severe germination defect, indicating their overlapping and crucial roles. nih.gov The products of this initial hydrolysis are often large muropeptide fragments, which can then be further degraded by other enzymes, known as cortical fragment lytic enzymes (CFLEs). nih.govnih.gov

An important characteristic of the muramic lactam modification is the resistance it confers to the adjacent glycosidic bonds against the action of certain muramidases, such as lysozyme (B549824). researchgate.net Lysozyme typically cleaves the β-1,4-glycosidic bond between MurNAc and GlcNAc. However, when a MurNAc residue is converted to muramic lactam, the glycosidic bond adjacent to it becomes resistant to lysozyme hydrolysis. researchgate.net

This resistance means that digestion of spore cortex peptidoglycan with lysozyme results in the production of specific muropeptide fragments, predominantly tetrasaccharides, where the muramic lactam residue is located internally. researchgate.net This property further highlights the significant structural change and functional consequence of muramic lactam formation, not only creating a recognition site for specific germination enzymes but also providing protection against other, less specific hydrolases. researchgate.net

Molecular Mechanisms of Muramic Lactam Mediated Biological Processes

Role in Spore Germination and Outgrowth

The transition from a dormant spore to a metabolically active vegetative cell is a tightly regulated process, and muramic lactam is a key player in this transformation. Its presence in the spore cortex is not merely structural but is a critical determinant for the successful completion of germination and subsequent outgrowth.

Requirement for Cortex Peptidoglycan Degradation during Germination

The germination of bacterial spores is a multi-stage process that involves the degradation of the thick peptidoglycan cortex, a layer that is essential for maintaining spore dormancy and resistance. Muramic lactam is a crucial prerequisite for this degradation. nih.govyoutube.com Germination-specific lytic enzymes (GSLEs), which are responsible for breaking down the cortex, specifically recognize muramic lactam residues. nih.gov This specificity ensures that the cortex is selectively hydrolyzed, while the germ cell wall, which has a structure similar to that of vegetative cells and lacks significant amounts of muramic lactam, remains intact to become the cell wall of the new vegetative cell. nih.govyoutube.com

Studies on Bacillus subtilis mutants, specifically those with a mutation in the cwlD gene, have provided definitive evidence for the role of muramic lactam. The cwlD gene encodes a muramoyl-L-alanine amidase, an enzyme essential for the synthesis of muramic lactam. nih.govyoutube.comresearchgate.net Spores lacking this enzyme, and consequently muramic lactam, are unable to degrade their cortex peptidoglycan upon the addition of germinants. nih.govyoutube.comresearchgate.net While these mutant spores can initiate germination, as evidenced by the loss of refractility and the release of dipicolinic acid, they cannot proceed to the outgrowth stage to form viable cells. nih.govyoutube.comresearchgate.net However, the germination defect in these cwlD mutant spores can be bypassed by the external addition of lysozyme (B549824), an enzyme that can degrade the cortex, allowing the spores to produce viable cells. nih.govyoutube.comresearchgate.net This demonstrates that the primary role of muramic lactam in this context is to serve as a recognition site for the endogenous lytic enzymes that orchestrate cortex degradation.

The synthesis of muramic lactam involves the coordinated action of at least two enzymes: CwlD and PdaA. nih.govnih.gov CwlD, an L-alanine amidase, is responsible for cleaving the peptide stem from the N-acetylmuramic acid (MurNAc) residue. nih.govnih.gov This is followed by the action of PdaA, a MurNAc deacetylase, which is believed to catalyze the deacetylation and subsequent cyclization to form the muramic-δ-lactam structure. nih.govnih.gov

Impact of Muramic Lactam Deficiency on Spore Rehydration and Subsequent Metabolism

While muramic lactam is indispensable for cortex degradation, its absence does not directly impede the initial stages of rehydration. Spores of B. subtilis lacking muramic lactam due to a cwlD mutation still undergo partial core rehydration and release their depot of dipicolinic acid upon germination induction. nih.govyoutube.com This indicates that the degradation of the cortex is not a prerequisite for the initial influx of water and the release of small molecules from the spore core. nih.govyoutube.com

However, the inability to complete cortex hydrolysis in muramic lactam-deficient spores prevents full rehydration and the resumption of metabolic activity necessary for outgrowth. nih.govresearchgate.net The intact but unmodified cortex acts as a physical barrier, trapping the spore protoplast and preventing the further expansion and metabolic reactivation required to transition into a vegetative cell. nih.gov Therefore, while not directly affecting the initial osmotic-driven water uptake, muramic lactam deficiency indirectly but critically halts the cascade of events that lead to a fully hydrated and metabolically active state.

Influence on Spore Structural Integrity and Dehydration

The unique structure of the spore cortex, characterized by the presence of muramic lactam and a low degree of cross-linking, has long been hypothesized to be a key factor in establishing and maintaining the dehydrated state of the spore core, which is fundamental to its dormancy and resistance properties. nih.govyoutube.com

Contribution to Reduced Peptidoglycan Cross-linking in the Spore Cortex

The formation of muramic lactam inherently reduces the potential for peptidoglycan cross-linking in the spore cortex. nih.gov By converting approximately 50% of the muramic acid residues to muramic lactam, the number of available peptide side chains for cross-linking is significantly diminished. nih.govresearchgate.net This results in a more loosely cross-linked and flexible peptidoglycan structure compared to the highly cross-linked peptidoglycan of the germ cell wall and vegetative cells. nih.govresearchgate.net

However, research on cwlD mutant spores, which lack muramic lactam, has challenged the notion that this reduced cross-linking is the primary mechanism for achieving spore core dehydration. nih.govyoutube.com These mutant spores, despite having a cortex with a different structure, still exhibit normal levels of core dehydration and heat resistance. nih.govyoutube.comresearchgate.net This suggests that while muramic lactam contributes to the unique, loosely cross-linked nature of the cortex, this feature may not be the active mechanical force driving water out of the protoplast. Instead, the cortex may function more as a static containment structure that maintains the dehydrated state achieved through other mechanisms. nih.gov

The table below summarizes the key differences in the peptidoglycan structure of wild-type and cwlD mutant B. subtilis spores.

| Feature | Wild-Type Spore Cortex | cwlD Mutant Spore Cortex |

| Muramic Lactam | Present (approx. 50% of muramic acid residues) | Absent |

| Peptide Side Chains | Reduced number available for cross-linking | All muramic acid residues retain peptide side chains |

| Peptidoglycan Cross-linking | Low | Higher than wild-type |

| Cortex Degradation during Germination | Occurs via endogenous lytic enzymes | Blocked |

| Spore Dehydration | Normal | Normal |

| Heat Resistance | Normal | Normal |

Muramic Lactam in Bacterial Adaptation and Host Interactions

Beyond its well-defined role in germination, the modification of peptidoglycan, including the formation of muramic lactam, can be viewed as a broader strategy for bacterial adaptation and interaction with the host environment.

Role in Bacterial Resistance to Environmental Challenges

The structural alterations in the spore cortex, including the presence of muramic lactam, are a testament to the evolutionary adaptations that enable bacteria to survive harsh environmental conditions. While the primary resistance conferred by the spore structure is against heat and dehydration, the unique composition of the cortex may also play a role in resistance to certain chemical and enzymatic challenges. nih.gov

For instance, modifications to peptidoglycan are a known mechanism for bacteria to resist degradation by host-produced enzymes like lysozyme. researchgate.net While the direct role of muramic lactam in providing resistance to a wide array of environmental challenges is an area of ongoing research, its importance in the life cycle of spore-formers underscores its significance in bacterial persistence. The ability to form a dormant, resistant spore and then efficiently germinate when conditions are favorable is a key survival strategy, and muramic lactam is central to this process.

Interactions with Host Immune Recognition Elements

The host's innate immune system is equipped with a sophisticated arsenal (B13267) of pattern recognition receptors (PRRs) that detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). nih.govwikipedia.org Peptidoglycan (PGN), an essential component of the bacterial cell wall, is a primary source of such PAMPs. nih.govnih.gov The recognition of PGN and its fragments by host PRRs is a critical initiating event in mounting an immune response. nih.gov The unique structural modification of N-acetylmuramic acid (NAM) into muramic lactam within the spore cortex peptidoglycan presents a distinct molecular pattern, the interaction of which with the host immune system is an area of significant interest.

The primary host receptors responsible for detecting PGN structures in the cytosol are the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs) and the Peptidoglycan Recognition Proteins (PGRPs). nih.gov

NOD-Like Receptors (NLRs):

NOD2 is a well-characterized intracellular PRR that recognizes muramyl dipeptide (MDP), the minimal bioactive motif of PGN found in nearly all bacteria. nih.govresearchgate.net The specificity of this interaction is highly dependent on the chemical structure of the muramic acid and its attached peptide stem. nih.gov The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 initiates a signaling cascade, typically culminating in the activation of NF-κB and the production of pro-inflammatory cytokines. nih.gov

The conversion of the N-acetylmuramic acid residue to muramic lactam represents a significant structural alteration. This modification involves the deacetylation of the muramic acid and the formation of an internal lactam ring. researchgate.netnih.gov While direct studies on the recognition of isolated muramic lactam by NOD2 are not extensively detailed in the literature, the profound change to the core structure recognized by NOD2 suggests a high likelihood of altered interaction. Research on other modifications of the muramic acid structure, such as the N-glycolylation found in mycobacteria, has shown that such changes can significantly modulate NOD2 activation, in that case making it a more potent activator. researchgate.net It is therefore plausible that the muramic lactam structure could either be less effective at activating NOD2, leading to a dampened or modified immune response, or it could potentially go unrecognized, serving as a mechanism of immune evasion. Functional group chemistry is known to be critical for NOD2 recognition; for instance, the removal of the N-acetyl group from MDP abrogates NF-κB activation, suggesting this group forms crucial contacts within the NOD2 binding site. nih.gov

Peptidoglycan Recognition Proteins (PGRPs):

PGRPs are a conserved family of PRRs that bind to PGN and, in some cases, possess enzymatic activity. frontiersin.org Human PGRPs are known to be bactericidal against certain bacteria by binding to their cell wall PGN and disrupting its maturation. nih.gov Some PGRPs function as N-acetylmuramoyl-L-alanine amidases, cleaving the peptide stem from the glycan backbone, which can modulate the inflammatory potential of PGN. frontiersin.org

The recognition specificity of PGRPs is tuned to different PGN structures. The presence of muramic lactam, which constitutes approximately 50% of the muramic acid residues in spore PGN, would present a significantly altered substrate for these proteins. nih.gov While bacterial enzymes like SleB and CwlJ specifically recognize muramic lactam to initiate spore germination, it is unclear how this structure interacts with host PGRPs. researchgate.net The structural change could affect the binding affinity and subsequent effector functions of host PGRPs. It might reduce the efficiency of PGRP-mediated killing or hydrolysis, potentially allowing the spore to evade this arm of the innate immune response.

The following table summarizes the key host immune receptors for peptidoglycan and the hypothesized interactions with muramic lactam based on current knowledge of PGN recognition.

| Host Recognition Element | Canonical Ligand(s) | Postulated Interaction with Muramic Lactam | Potential Functional Outcome |

| NOD2 (NLRC2) | Muramyl Dipeptide (MDP) nih.govresearchgate.net | Altered or reduced recognition due to significant structural change (lactam ring formation and loss of N-acetyl group). nih.gov | Attenuated or modified downstream signaling (e.g., reduced NF-κB activation); potential immune evasion. |

| PGRPs (e.g., PGLYRPs) | Peptidoglycan (PGN) frontiersin.orgnih.gov | Modified binding affinity and/or enzymatic activity. | Altered bactericidal or PGN-processing activity; potential immune evasion. |

Role of Muramic Lactam in Bacterial Physiology and Pathogenesis

Muramic lactam, a unique structural modification within the peptidoglycan of bacterial endospores, plays a critical and multifaceted role in the life cycle and pathogenicity of spore-forming bacteria. This compound is not typically found in vegetative bacterial cells, making its function specific to the spore state, particularly during the transition from dormancy to active growth.

Advanced Analytical Methodologies for Muramic Lactam Characterization

Chromatographic Techniques for Muropeptide Analysis

Chromatography is fundamental to the analysis of peptidoglycan structure, enabling the separation of complex mixtures of muropeptides prior to their identification. The choice of chromatographic technique is critical for achieving the resolution required to distinguish between closely related structures, including those containing the muramic lactam modification.

Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of muropeptides derived from bacterial cell walls. nih.govresearchgate.net This method separates molecules based on their hydrophobicity. In the context of peptidoglycan analysis, muropeptides are typically solubilized and then injected into the HPLC system. nih.gov The separation occurs on a nonpolar stationary phase, such as a Hypersil ODS (Octadecylsilane) column, using a polar mobile phase. nih.gov A gradient of an organic solvent, like methanol, is commonly used to elute the muropeptides in order of increasing hydrophobicity. nih.gov

Research on Bacillus subtilis spores has effectively utilized RP-HPLC to separate and quantify muropeptides, including those containing muramic lactam. nih.govresearchgate.net Following enzymatic digestion of the spore peptidoglycan with a muramidase, the soluble muropeptides are reduced with sodium borohydride (B1222165) and then separated. nih.gov The resulting chromatograms provide a profile of the muropeptide composition. For instance, studies have shown a distinct decrease in muramic lactam-containing muropeptides during spore germination, highlighting the dynamic nature of peptidoglycan structure. researchgate.net This analytical approach is sensitive enough to detect changes in peptidoglycan composition, making it an invaluable tool for studying processes like spore outgrowth and germination. nih.govresearchgate.net

Table 1: Example of RP-HPLC Conditions for Muropeptide Analysis nih.gov

| Parameter | Condition |

|---|---|

| Column | Hypersil ODS |

| Mobile Phase | 50 mM Sodium Phosphate (NaPO₄) buffer system |

| Gradient | pH 4.31 (0% methanol) to pH 4.95 (20% methanol) |

| Detection | UV absorbance |

| Sample Preparation | Enzymatic digestion (Muramidase), followed by reduction (NaBH₄) |

Ultra-High-Performance Liquid Chromatography (UPLC), a form of Ultra-HPLC, represents a significant advancement over conventional HPLC for muropeptide analysis. mdpi.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher operating pressures. This results in substantially increased resolution, greater peak capacity, and faster analysis times. For the complex mixtures of muropeptides generated from peptidoglycan digests, the high resolution of UPLC is particularly advantageous. It enables the separation of very similar muropeptide species, including isomers and those with subtle modifications, which might co-elute using standard HPLC methods. This capability is crucial for creating detailed and accurate maps of peptidoglycan structure and for quantifying specific components like muramic lactam and its precursors. mdpi.com

Mass Spectrometry Approaches for Structural Determination

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of muropeptides. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight. When coupled with chromatographic separation, it provides a powerful platform for analyzing complex biological samples.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the high-resolution separation power of HPLC or UPLC with the sensitive and specific detection capabilities of MS. mdpi.com As muropeptides elute from the chromatography column, they are directly introduced into the ion source of the mass spectrometer. This online configuration allows for the immediate acquisition of mass data for each separated peak.

LC-MS and its tandem version, LC-MS/MS, are used for the quantitative measurement of peptidoglycan components. mdpi.com For instance, a hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry has been developed for the quantitative analysis of peptidoglycan building blocks, including N-acetylmuramic acid and muramic acid, after acidic hydrolysis. mdpi.com This approach provides high sensitivity and allows for the accurate determination of the abundance of these key molecules. mdpi.comresearchgate.net The technique is capable of confirming the identity of muropeptides based on their precise molecular mass and can provide further structural details through fragmentation analysis (MS/MS). researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the rapid and sensitive analysis of large biomolecules, including muropeptides. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the desorption and ionization of the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

MALDI-TOF MS has been successfully used to identify and quantify purified muropeptides containing muramic lactam. nih.gov It provides unambiguous determination of the molecular masses of both monomeric and oligomeric muropeptides. nih.gov Further structural information can be obtained using post-source decay (PSD) analysis, where fragmentation patterns help to elucidate the peptide chain sequence. nih.gov The high sensitivity of MALDI-MS allows for detection at the sub-picomole to femtomole level, making it ideal for analyzing samples where the material is limited. nih.gov

Table 2: Application of MALDI-MS for Muropeptide Characterization nih.gov

| Feature | Description |

|---|---|

| Sample Preparation | Enzymatic digestion of peptidoglycan; HPLC purification of muropeptides. |

| Matrix Example | 5-chloro-2-mercaptobenzothiazole. |

| Detection Level | Sub-picomole to femtomole. |

| Primary Analysis | Unambiguous determination of molecular masses of monomeric and oligomeric muropeptides. |

| Structural Analysis | Post-source decay (PSD) analysis provides fragmentation patterns for peptide sequencing. |

| Cross-linking Analysis | Can be combined with specific enzyme digests (e.g., Lysostaphin) for mass mapping of cross-links. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For the study of muropeptides, NMR can confirm structures proposed by mass spectrometry and identify subtle chemical changes. researchgate.net For example, 1H NMR can be used to monitor the hydrolysis of the β-lactam ring in real-time by observing changes in the chemical shifts of specific protons. nih.gov

In the context of muramic lactam-related structures, NMR analysis has been instrumental in confirming the identity of muropeptide modifications. researchgate.net Detailed 2-D NMR investigations can confirm the location of specific groups, such as amide groups on the peptide side chain. researchgate.net Furthermore, NMR is sensitive to the structural variations in lactam rings themselves. clockss.org The chemical shift of the carbonyl group in a lactam is sensitive to ring size, conjugation, and hydrogen bonding, making NMR a valuable tool for probing the electronic and structural changes associated with the formation or modification of the muramic lactam ring. clockss.org

In Vitro Reconstitution Systems for Studying Muramic Lactam Biosynthesis and Enzymatic Activity

The elucidation of the biosynthetic pathway of muramic lactam has been significantly advanced by the use of in vitro reconstitution systems. These cell-free approaches allow for the systematic study of individual enzymatic reactions under controlled conditions, providing definitive evidence for the function and interplay of specific proteins. By combining purified enzymes with defined substrates, researchers can dissect complex biological pathways, identify reaction intermediates, and characterize novel enzymatic activities that are often difficult to observe in vivo.

Pioneering studies successfully reconstituted the biosynthesis of muramic-δ-lactam using purified components, confirming that two key enzymes from Bacillus subtilis, the N-acetylmuramoyl-L-alanine amidase CwlD and the deacetylase PdaA, are both necessary and sufficient for its formation. acs.orgnih.govbiorxiv.orgnih.gov These experiments provided direct evidence for the roles of these enzymes, which had previously been suggested by genetic studies and heterologous expression in Escherichia coli. nih.govasm.orgresearchgate.net

The in vitro reconstitution assays typically utilize a defined peptidoglycan substrate, often generated by polymerizing the precursor Lipid II using a glycosyltransferase. nih.gov The purified CwlD and PdaA enzymes are then added sequentially or simultaneously, and the reaction products are analyzed over time. The primary analytical technique for monitoring these reactions is Liquid Chromatography-Mass Spectrometry (LC-MS), which can precisely identify and quantify the substrate, intermediates, and final muramic lactam product. acs.orgnih.gov

These detailed in vitro analyses revealed a sequential two-enzyme mechanism. acs.orgnih.gov First, CwlD functions as an amidase to cleave the L-alanine-containing peptide stem from the N-acetylmuramic acid (MurNAc) residues within the glycan chain. acs.orgnih.gov The product of this reaction, a peptidoglycan polymer with exposed MurNAc residues, then serves as the substrate for PdaA. nih.govresearchgate.net The reconstitution experiments were crucial in discovering that PdaA possesses a remarkable dual-function transamidase activity. acs.orgnih.gov It first catalyzes the deacetylation of MurNAc to form a muramic acid (MurN) intermediate. acs.orgnih.gov Subsequently, PdaA facilitates the intramolecular cyclization of the MurN intermediate, forming the stable δ-lactam ring. acs.orgnih.gov Time-course analysis using LC-MS clearly showed the initial decrease of the CwlD-generated substrate, a transient burst in the appearance of the deacetylated MurN intermediate, and the gradual accumulation of the final muramic-δ-lactam product. acs.orgnih.gov

Further research has identified other enzymes with related functions. For instance, studies on the protein SwsB from Bacillus subtilis have shown through in vitro assays that it can function as a monofunctional muramic-δ-lactam cyclase. researchgate.net This enzyme catalyzes the direct intramolecular condensation to form the lactam ring from a suitable precursor, demonstrating that the final cyclization step can be performed by dedicated enzymes in some contexts. researchgate.net

The data derived from these reconstitution systems are fundamental to our understanding of muramic lactam synthesis. They provide a definitive blueprint of the enzymatic cascade, uncover novel catalytic functions, and supply the essential tools for further mechanistic and structural investigations into this unique peptidoglycan modification.

Interactive Data Tables

Table 1: Core Components of the Muramic-δ-Lactam In Vitro Reconstitution System This table outlines the essential components used to successfully reconstitute the biosynthesis of muramic-δ-lactam in a cell-free environment, based on key research findings.

| Component | Category | Source Organism (Example) | Role in Reconstituted Biosynthesis | Citation |

| CwlD | Enzyme | Bacillus subtilis | N-acetylmuramoyl-L-alanine amidase; removes the peptide stem from MurNAc. | acs.orgnih.gov |

| PdaA | Enzyme | Bacillus subtilis | Deacetylase and transamidase; deacetylates MurNAc and catalyzes lactam ring formation. | acs.orgnih.gov |

| SwsB | Enzyme | Bacillus subtilis | Monofunctional muramic-δ-lactam cyclase; catalyzes the final cyclization step. | researchgate.net |

| Linear Peptidoglycan | Substrate | In vitro synthesis from Lipid II | The initial polymer upon which the modifying enzymes act. | nih.gov |

Table 2: Detailed Research Findings from In Vitro Reconstitution of Muramic-δ-Lactam Synthesis This table summarizes the sequential reactions and key findings as determined by LC-MS analysis in in vitro reconstitution experiments.

| Step | Enzyme(s) | Substrate | Intermediate/Product | Key Research Finding | Citation |

| 1 | CwlD | Peptidoglycan with MurNAc-peptide | Peptidoglycan with peptide-free MurNAc | CwlD specifically removes the peptide side chain, preparing the glycan for the next step. | acs.orgnih.gov |

| 2 | PdaA | Peptide-free MurNAc | Muramic acid (MurN) | PdaA exhibits deacetylase activity, generating a short-lived MurN intermediate. | acs.orgnih.gov |

| 3 | PdaA | Muramic acid (MurN) | Muramic-δ-lactam | PdaA catalyzes the intramolecular cyclization (transamidation) to form the final lactam structure. | acs.orgnih.govbiorxiv.org |

| Overall | CwlD + PdaA | Peptidoglycan with MurNAc-peptide | Peptidoglycan with Muramic-δ-lactam | CwlD and PdaA are together sufficient to synthesize muramic-δ-lactam from a native peptidoglycan substrate. | acs.orgnih.gov |

Future Research Directions and Therapeutic Implications

Elucidating Remaining Gaps in Muramic Lactam Biosynthetic Pathways and Regulatory Networks

While significant strides have been made in understanding muramic lactam synthesis, several gaps in our knowledge of its biosynthetic pathway and regulatory networks remain. The primary enzymes identified in Bacillus subtilis are the N-acetylmuramoyl-L-alanine amidase CwlD and the peptidoglycan deacetylase PdaA. nih.govresearchgate.net Studies have shown that CwlD and PdaA are necessary and sufficient for the production of muramic lactam. researchgate.net In Escherichia coli, the expression of CwlD results in muramoyl-L-alanine amidase activity but not the formation of muramic lactam, highlighting the essential role of PdaA in the subsequent deacetylation and lactam ring formation. nih.gov The expression of both CwlD and PdaA together in E. coli successfully leads to the formation of muramic lactam. nih.govresearchgate.net

However, the precise regulatory mechanisms governing the expression and activity of these enzymes are not fully understood. In B. subtilis, the cwlD gene is expressed in both the mother cell and the forespore, though its activity is primarily required in the mother cell for cortex synthesis. nih.gov The forespore expression of cwlD occurs as part of a bicistronic message with the upstream gene ybaK, although ybaK appears to have no direct role in spore peptidoglycan synthesis. nih.gov Further research is needed to identify the specific transcription factors and signaling pathways that control the temporal and spatial expression of cwlD and pdaA during sporulation. Understanding these regulatory networks could reveal novel targets for disrupting muramic lactam synthesis.

Detailed Structural and Mechanistic Studies of Enzymes Involved in Muramic Lactam Metabolism

A thorough understanding of the three-dimensional structures and catalytic mechanisms of the enzymes responsible for muramic lactam synthesis is crucial for the rational design of specific inhibitors. While the functions of CwlD and PdaA have been established, detailed structural information remains a key area for future investigation.

Recent in vitro reconstitution of muramic-δ-lactam synthesis using recombinant proteins from Clostridioides difficile has provided significant insights. researchgate.net This work confirmed that GerS, CwlD, and PdaA1 are involved in the process, with CwlD excising the peptidoglycan stem peptide and PdaA1 deacetylating the N-acetyl muramate. researchgate.net Notably, PdaA1 was shown to catalyze a novel zinc-dependent transamidation/transpeptidation reaction. researchgate.net

Further crystallographic and spectroscopic studies are necessary to delineate the active sites and catalytic residues of these enzymes. For instance, while the structure of the N-acetylmuramoyl-L-alanine amidase AmpD has been solved, providing insights into peptidoglycan recognition, specific high-resolution structures of CwlD are needed to understand its substrate specificity. rcsb.org Similarly, detailed structural analysis of PdaA will be invaluable. Structural studies of homologous peptidoglycan deacetylases, such as PgdA from Streptococcus pneumoniae, have revealed a three-domain structure and a zinc-binding triad (B1167595) in the active site, offering a model for investigating PdaA. nih.gov Understanding the precise conformational changes that occur during substrate binding and catalysis will be instrumental in developing potent and selective inhibitors. digitellinc.comwou.eduyoutube.comyoutube.comnih.gov

Exploration of Muramic Lactam as a Specific Biomarker for Bacterial Spore Detection and Quantification

The exclusive presence of muramic lactam in bacterial spores makes it an ideal biomarker for the specific detection and quantification of spore contamination in various environments, including food, clinical settings, and for biodefense purposes. nih.govnih.gov Current methods for spore detection often rely on culture-based techniques, which are time-consuming, or on the detection of other spore-specific molecules like dipicolinic acid (DPA), which can have limitations. ebi.ac.uk

Developing sensitive and rapid analytical methods for quantifying muramic lactam could provide a more accurate measure of spore load. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been successfully used to analyze muropeptides containing muramic lactam. acs.orgnih.gov Future research should focus on optimizing these methods for high-throughput screening of environmental and clinical samples. psu.edunih.gov This could involve the development of specific antibodies or molecularly imprinted polymers that can selectively capture muramic lactam or its derivatives for subsequent quantification. The establishment of a robust and standardized assay for muramic lactam would significantly enhance our ability to monitor and control spore contamination. mdpi.com

Development of Novel Anti-Spore Agents and Germination Inhibitors Targeting Muramic Lactam Synthesis or Recognition

Targeting the synthesis or recognition of muramic lactam represents a promising strategy for the development of novel anti-spore agents and germination inhibitors. nih.gov Since muramic lactam is essential for the proper degradation of the spore cortex during germination, interfering with its production or its interaction with lytic enzymes could effectively block the transition from a dormant spore to a vegetative cell. nih.govresearchgate.netpasteur.fr

One approach is to design inhibitors that specifically target the enzymes CwlD and PdaA. tamu.edu High-throughput screening of chemical libraries, coupled with structure-based drug design informed by the crystal structures of these enzymes, could identify potent and selective inhibitors. nih.govnih.govyoutube.comyoutube.comyoutube.combiorxiv.org These inhibitors would prevent the formation of muramic lactam, leading to spores that are unable to germinate properly. researchgate.netpasteur.frnih.gov

Another strategy is to develop molecules that block the recognition of muramic lactam by spore lytic enzymes, such as CwlJ and SleB. acs.org By preventing these enzymes from binding to the cortex peptidoglycan, the degradation of the cortex would be inhibited, trapping the spore in its dormant state. This approach could be particularly effective as it targets a process essential for the outgrowth of many pathogenic spore-forming bacteria.

Understanding the Broader Physiological and Ecological Impact of Muramic Lactam Modification on Bacterial Fitness and Survival

Beyond its role in germination, the modification of peptidoglycan with muramic lactam likely has broader physiological and ecological implications for bacterial fitness and survival. The spore cortex plays a crucial role in maintaining the dehydrated state of the spore core, which is essential for its remarkable resistance to heat and chemicals. researchgate.netnih.gov While studies have shown that the absence of muramic lactam does not significantly affect spore dehydration or heat resistance in Bacillus subtilis, its impact on other resistance properties and in different bacterial species warrants further investigation. researchgate.netnih.gov

In pathogenic species like Clostridium difficile, muramic lactam has been shown to be important for sporulation, heat resistance, and virulence. nih.govmdpi.com The lower percentage of muramic lactam in the spore cortex of C. difficile compared to B. subtilis suggests a potentially different role for this modification in its physiology. nih.gov Understanding how muramic lactam contributes to the survival of pathogens in the host environment and during transmission is a critical area of future research. Furthermore, investigating the ecological impact of muramic lactam modification could reveal how it influences bacterial competition, niche adaptation, and persistence in diverse environments.

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify muramic lactam in bacterial peptidoglycan?

- Methodological Answer : Muramic lactam, a modified form of muramic acid in peptidoglycan, is detected using enzymatic digestion followed by chromatographic separation. Hydrolysis of peptidoglycan with lysozyme or mutanolysin releases muramic lactam, which is then quantified via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Calibration curves using synthetic muramic lactam standards ensure accuracy. For structural validation, nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can confirm lactam ring formation . Researchers should optimize hydrolysis conditions (e.g., pH, temperature) to avoid lactam degradation .

Q. What is the biological significance of muramic lactam in bacterial spore formation?

- Methodological Answer : Muramic lactam is critical for spore cortex maturation in Bacillus and Clostridium species. During sporulation, peptidoglycan cross-linking is reduced, and muramic acid residues are converted to lactam, enabling cortex rigidity and heat resistance. Mutants lacking lactam (e.g., dacB mutants) exhibit defective spore germination due to altered cortex lytic enzyme activity . To study this, researchers compare sporulation efficiency and heat resistance in wild-type vs. lactam-deficient strains using phase-contrast microscopy and viability assays after heat shock .

Advanced Research Questions

Q. How can conflicting data on muramic lactam’s structural role in peptidoglycan be resolved?

- Methodological Answer : Discrepancies arise from differences in bacterial species, growth conditions, or analytical techniques. For example, dacB mutants in Bacillus subtilis show 70–80% peptidoglycan cross-linking but minimal lactam , whereas other studies report lactam in vegetative cell walls. To resolve this, researchers should:

- Standardize peptidoglycan extraction protocols (e.g., boiling SDS treatment to inactivate autolysins).

- Use isotopic labeling (e.g., -D-alanine) to track peptide side-chain modifications .

- Compare mutant phenotypes across species using cryo-electron microscopy to visualize cortex architecture .

Q. What advanced strategies address challenges in quantifying muramic lactam in complex biological matrices?

- Methodological Answer : Matrix interference (e.g., polysaccharides or lipids) complicates quantification. Solutions include:

- Pre-purification : Size-exclusion chromatography or ultrafiltration to isolate low-molecular-weight fragments.

- Derivatization : Acetylation or fluorescamine tagging to enhance LC-MS/MS sensitivity .

- Internal standards : Deuterated muramic lactam (e.g., -muramic lactam) to correct for ion suppression .

- Inter-laboratory validation : Collaborative studies using shared reference strains (e.g., B. subtilis 168) to assess reproducibility .

Q. How do theoretical models of peptidoglycan cross-linking align with experimental data on muramic lactam?

- Methodological Answer : Theoretical models predict maximum cross-linking (~70–80%) in multilayered peptidoglycan , but experimental data often show lower values. To investigate:

- Use molecular dynamics simulations to model lactam’s steric effects on cross-linking.

- Validate models with mutants lacking specific penicillin-binding proteins (PBPs) (e.g., pbpG or dacB knockouts) .

- Compare cross-linking density via HPLC analysis of muropeptides in wild-type vs. mutant strains .

Q. What genetic and enzymatic regulators control muramic lactam biosynthesis?

- Methodological Answer : Lactam formation involves PBPs (e.g., PBP5* in B. subtilis) and amidases. Advanced approaches include:

- CRISPR-Cas9 mutagenesis : Knock out dacB or cwlO (cortex lytic enzyme) to study lactam accumulation .

- Proteomic profiling : Identify enzymes co-expressed during sporulation via time-course transcriptomics .

- Enzyme kinetics : Purify recombinant PBPs and measure lactam synthesis rates in vitro using UDP-muramic acid analogs .

Methodological Design Considerations

- Experimental Controls : Include wild-type strains and complemented mutants to confirm phenotype specificity .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze cross-linking density variations and address outliers .

- Ethical Compliance : Adhere to biosafety protocols when handling spore-forming pathogens (e.g., Clostridium difficile) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.